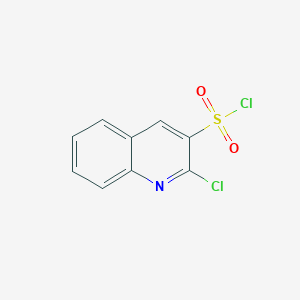

2-Chloroquinoline-3-sulfonic acid chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloroquinoline is an organic compound with the formula ClC9H6N. It is one of several isomeric chloro derivatives of the bicyclic heterocycle called quinoline . It’s a white solid that can be prepared from vinylaniline and phosgene .

Synthesis Analysis

2-Chloroquinoline-3-carbaldehydes have been synthesized using various methods. One of the common methods is the Vilsmeier-Haack reaction, which involves the reaction of the electron-rich aromatic compounds or alkenes with the iminium salts obtained from formamides (DMF or N-methyl formanilide) and acid chlorides (POCl3) .Molecular Structure Analysis

The molecular structure of 2-Chloroquinoline consists of a benzene ring fused with a pyridine ring, with a chlorine atom attached to the second carbon atom in the quinoline ring .Chemical Reactions Analysis

2-Chloroquinoline-3-carbaldehydes undergo substitution reactions at its 2-chloro position by treating it with phenylacetylene via PdCl2 mediation in CH3CN, triethylamine, and triphenylphosphine at 80 °C under an inert atmosphere .Scientific Research Applications

Ionic Liquid Catalysts in Synthesis

Research has shown that sulfonic acid-functionalized pyridinium chloride, a type of ionic liquid, can be an efficient catalyst in the synthesis of hexahydroquinolines, a class of compounds related to quinoline derivatives like 2-Chloroquinoline-3-sulfonic acid chloride. These ionic liquids offer a homogeneous, highly efficient, and reusable catalytic environment for various condensation reactions under solvent-free conditions, leading to significant yields of desired products (Khazaei et al., 2013). Similarly, other research emphasizes the utility of novel nano-sized N-sulfonic acid catalysts for promoting multicomponent condensation reactions, resulting in hexahydroquinolines with excellent yields and showcasing the catalyst's reusability without loss of activity (Goli-Jolodar et al., 2016).

Heterogeneous Catalysis

Another study introduced a new type of ionic liquid, pyridinium-1-sulfonic acid-2-carboxylic acid chloride, as a catalyst for preparing hexahydroquinolines. This catalyst's low cost, non-toxic nature, and excellent yield under mild, solvent-free conditions highlight the potential for sustainable and efficient synthesis methods in quinoline-related chemistry (Moosavi‐Zare & Afshar-Hezarkhani, 2020).

Nanocatalysis and Material Science

Magnetic Nanocatalysts

The development of magnetic nanocatalysts, such as Fe3O4@SiO2@TiO2-OSO3H, showcases the integration of sulfonic acid functional groups into nanostructures for catalytic applications. These catalysts are utilized in organic syntheses, like quinazolines, offering easy separation by magnetism and high reusability, which is crucial for industrial applications and the advancement of green chemistry practices (Maleki et al., 2017).

Nano-zirconia Supports

Nano-zirconia-supported sulfonic acid demonstrates the potential of nanomaterials in catalyzing multicomponent reactions, including the synthesis of quinoline derivatives. These catalysts combine the robustness of nano-zirconia with the acidic functionality of sulfonic groups, offering a highly efficient, stable, and reusable catalytic system (Amoozadeh et al., 2016).

Future Directions

Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity. They are considered a unique class of pharmacophores present in various therapeutic agents. The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

properties

IUPAC Name |

2-chloroquinoline-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2S/c10-9-8(15(11,13)14)5-6-3-1-2-4-7(6)12-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCMFJJBSFJSFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2611054.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2611059.png)

![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2611069.png)